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Oxalic acid, ammonium iron salt

Cat. No.: B1613271
CAS No.: 55488-87-4
M. Wt: 162.91 g/mol
InChI Key: ZSRAFDCPHFEOTD-UHFFFAOYSA-N
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Description

Historical Perspectives on Iron Oxalate (B1200264) Complexes in Chemical Research

The investigation of iron oxalate complexes dates back to early studies in photochemistry and the development of photographic processes. One of the most well-known applications was in the cyanotype or blueprint process, where the light sensitivity of ferric ammonium (B1175870) oxalate plays a crucial role. wikipedia.orgsciencemadness.org Exposure to light reduces the ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which then reacts to form the characteristic blue pigment, Prussian Blue. wikipedia.org This process highlighted the redox activity of the iron center within the oxalate complex.

Early research also focused on the synthesis and characterization of these compounds. For instance, methods were developed to prepare ferric ammonium oxalate by reacting ferric hydrate (B1144303) with oxalic acid and then neutralizing with ammonia (B1221849). sciencemadness.org These foundational studies laid the groundwork for understanding the structure and reactivity of these coordination compounds. Transition metal oxalate complexes, in general, have been a subject of scholarly interest due to the ability of the oxalate ligand to form stable chelate rings with metal ions. wikipedia.org

Contemporary Significance and Emerging Research Directions

In modern chemistry, ammonium iron oxalate complexes continue to be relevant in various fields. They are utilized as precursors for the synthesis of advanced materials, including iron oxides, diverse coordination polymers, and even superconducting salts. wikipedia.org For example, ammonium iron(III) oxalate trihydrate is used in the preparation of Langmuir-Blodgett magnetic thin films. fishersci.ca

Current research is exploring new applications for these compounds. Kinetic studies on the precipitation of ferrous oxalate from ferrous ammonium sulfate (B86663) and oxalic acid are being conducted to understand and control the formation of these materials, which have applications in various industrial processes. mdpi.comresearchgate.net Researchers are also investigating the magnetic properties of novel iron(III) oxalate complexes with different alkyl ammonium cations, revealing interesting magnetic behaviors such as antiferromagnetic interactions and spin canting. nih.gov Furthermore, the thermal decomposition of ammonium iron(III) oxalate is being studied as a method to produce complex oxides with specific properties. researchgate.net The ability of the oxalate ligand to form complexes with iron in unusual oxidation states, such as Fe(I), is also a subject of recent investigation. elsevierpure.com

Classification and Nomenclature of Ammonium Iron Oxalate Species

The classification and nomenclature of ammonium iron oxalate species can be complex due to the various possible stoichiometries and hydration states. The systematic naming follows the conventions of coordination chemistry.

A common and well-characterized example is ferric ammonium oxalate , also known as ammonium ferrioxalate (B100866) or triammonium (B15348185) trioxalatoferrate(III) . wikipedia.orgnih.gov Its chemical formula is often written as (NH₄)₃[Fe(C₂O₄)₃]·3H₂O for the trihydrate form. noaa.gov According to IUPAC nomenclature, it can be named triammonium tris(ethanedioato(2-)-O,O')ferrate(3-). nih.gov

Another related species is ferrous ammonium oxalate , which contains iron in the +2 oxidation state. The nomenclature for these compounds specifies the oxidation state of the iron atom. For example, a compound with the formula (NH₄)₂[Fe(C₂O₄)₂] would be named diammonium dioxalatoferrate(II).

The table below summarizes the nomenclature for some key ammonium iron oxalate species.

Common NameIUPAC NameChemical Formula
Ferric Ammonium Oxalatetriazanium;iron(3+);oxalateC₆H₁₂FeN₃O₁₂ nih.gov
Ammonium iron(III) oxalateazane;iron;oxalateC₆H₉FeN₃O₁₂⁻⁶ nih.gov
Ammonium iron(III) oxalate trihydratetriammonium hexaoxo-1,4,6,9,10,13-hexaoxa-5-ferraspiro[4.4⁵.4⁵]tridecane-5,5,5-tris(ylium) trihydrateC₆H₁₈FeN₃O₁₅ fishersci.cathermofisher.com
Oxalic acid, ammonium iron saltazanium;iron(2+);oxalateC₂H₄FeNO₄⁺ nih.gov

It is important to note that various synonyms and CAS numbers exist for these compounds, reflecting their historical usage and diverse applications. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5FeNO4+3 B1613271 Oxalic acid, ammonium iron salt CAS No. 55488-87-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

55488-87-4

Molecular Formula

C2H5FeNO4+3

Molecular Weight

162.91 g/mol

IUPAC Name

azane;iron(3+);oxalic acid

InChI

InChI=1S/C2H2O4.Fe.H3N/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H3/q;+3;

InChI Key

ZSRAFDCPHFEOTD-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)[O-])[O-].[NH4+].[Fe+2]

Canonical SMILES

C(=O)(C(=O)O)O.N.[Fe+3]

Other CAS No.

55488-87-4

Origin of Product

United States

Synthetic Methodologies and Preparation Techniques

Solution-Phase Synthesis Routes

Solution-phase synthesis is the most common approach for preparing ammonium (B1175870) iron oxalate (B1200264), offering good control over the reaction conditions and product characteristics. These methods typically involve the reaction of soluble iron salts with an oxalate source in an aqueous medium.

Precipitation from Aqueous Solutions

A primary method for synthesizing ammonium iron oxalate involves its precipitation from an aqueous solution. This is achieved by reacting an iron(III) salt with ammonium oxalate. For instance, ferric chloride can be reacted with ammonium oxalate in an aqueous solution. sciencemadness.orggoogle.com The resulting ammonium iron(III) oxalate, being soluble, is then typically precipitated by adding a solvent in which it is less soluble, such as ethanol (B145695). cerritos.educerritos.edu This change in the solvent polarity reduces the salt's solubility, leading to its crystallization and precipitation out of the solution. cerritos.educerritos.edu

Another approach involves the initial formation of ferric hydroxide. This is done by dissolving an iron salt and then adding ammonia (B1221849) to precipitate ferric hydroxide. After washing the precipitate, it is dissolved in an oxalic acid solution. The resulting solution is then neutralized with ammonia to yield ammonium iron oxalate, which can be recovered by evaporation. sciencemadness.org

Utilization of Ferrous Ammonium Sulfate (B86663) as Precursor

Ferrous ammonium sulfate is a widely used and stable precursor for the synthesis of iron oxalate compounds. cerritos.eduresearchgate.netuomustansiriyah.edu.iq The synthesis is a multi-step process that begins with the reaction of ferrous ammonium sulfate with oxalic acid in an aqueous solution. cerritos.eduuomustansiriyah.edu.iq This initial step results in the precipitation of ferrous oxalate, a yellow solid. cerritos.eduuomustansiriyah.edu.iq

The reaction can be represented as: Fe(NH₄)₂(SO₄)₂ + H₂C₂O₄ → FeC₂O₄(s) + (NH₄)₂SO₄ + H₂SO₄ holowiki.org

Following the formation of the ferrous oxalate precipitate, it is separated from the solution and then oxidized to the ferric state. cerritos.eduuomustansiriyah.edu.iq This oxidation is typically carried out using hydrogen peroxide in the presence of an oxalate source, such as potassium oxalate or additional oxalic acid. cerritos.eduuomustansiriyah.edu.iq The resulting ferric oxalate complex then reacts to form the final ammonium iron oxalate product.

A kinetic study on the precipitation of ferrous oxalate from ferrous ammonium sulfate and oxalic acid solutions showed that the precipitation rate increases with a higher initial concentration of ferrous ammonium sulfate. researchgate.netdntb.gov.ua However, the concentration of oxalic acid was found to not have a significant effect on the precipitation rate. researchgate.netdntb.gov.ua

Control of Reaction Parameters: pH and Concentration

The successful synthesis of ammonium iron oxalate is highly dependent on the careful control of reaction parameters, primarily pH and the concentration of reactants. The pH of the solution influences the formation and stability of the iron oxalate complex. For instance, in the synthesis starting from ferrous ammonium sulfate, the initial addition of sulfuric acid helps to dissolve the salt and maintain an acidic environment for the precipitation of ferrous oxalate. cerritos.eduholowiki.org The pH can also affect the crystallinity and properties of the final product. researchgate.net

Concentration of the reactants is another critical factor. Studies have shown that varying the concentration of ferrous ammonium sulfate directly impacts the rate of ferrous oxalate precipitation. researchgate.netmdpi.com Specifically, an increase in the initial concentration of ferrous ammonium sulfate leads to a faster formation of the ferrous oxalate precipitate. researchgate.netmdpi.com The table below, derived from a kinetic study, illustrates the effect of reactant concentrations on the precipitation of ferrous oxalate at a constant temperature of 25°C. mdpi.com

ExperimentFerrous Ammonium Sulfate (mmol/L)Oxalic Acid (mmol/L)Observed Precipitation Rate
1460Slower
21660Faster
33060Fastest

This table is generated based on findings that the initial precipitation of ferrous oxalate occurred faster as the initial concentration of ferrous ammonium sulfate increased, while the oxalic acid concentration did not significantly affect the rate. researchgate.netdntb.gov.uamdpi.com

Temperature is also a key parameter to control, particularly during the oxidation step with hydrogen peroxide, where maintaining a temperature around 40°C is often recommended to prevent the decomposition of the peroxide. uomustansiriyah.edu.iq

Green Chemistry Principles in Ammonium Iron Oxalate Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, can be applied to the synthesis of ammonium iron oxalate. acs.orgnih.gov A key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org In the synthesis of ammonium iron oxalate, choosing a synthetic route that minimizes byproducts is a green approach.

Another green chemistry principle is the use of safer solvents and reaction conditions. nih.gov While some traditional methods may use organic solvents like ethanol for precipitation, exploring water-based systems or solvent-free methods aligns with green chemistry goals. cerritos.educerritos.edu For example, a synthesis route that avoids the use of strong acids or hazardous oxidizing agents where possible would be considered greener. The ideal synthesis would use non-toxic reagents, be energy-efficient, and generate minimal waste. nih.gov

Solid-State Synthesis Approaches

While less common than solution-phase methods, solid-state synthesis offers an alternative route to ammonium iron oxalate, often involving solvent-free or nearly solvent-free conditions.

Solid-State Ligand Exchange Reactions

Solid-state synthesis of ammonium iron oxalate can be achieved through mechanochemistry, which involves inducing reactions by mechanical energy, such as grinding or milling. nih.gov This approach can facilitate ligand exchange reactions in the solid state. In this context, a solid iron precursor could be ground with a solid ammonium oxalate source. The mechanical force provides the energy needed to break existing bonds and form the new iron-oxalate coordination complex, potentially reducing the need for solvents and simplifying the workup process. nih.gov This method aligns with green chemistry principles by minimizing solvent use and often proceeding at room temperature, thus saving energy. nih.gov

Mechanochemical Synthesis Strategies

Mechanochemical synthesis is an alternative to traditional solvent-based methods, relying on the input of mechanical energy, often through grinding or ball-milling, to initiate chemical reactions in the solid state. nih.gov This solvent-free approach is recognized for its sustainability, offering benefits such as reduced solvent waste, shorter reaction times, and potential scalability. nih.govutuvolter.fi

The process can be applied to the synthesis of iron-based metal-organic frameworks (MOFs), including those with oxalate and phosphate (B84403) components. nih.gov In a typical mechanochemical process, hydrated metal salts and other solid reactants are ground together. The mechanical force initiates the reaction, with the coordinated water molecules from the hydrated salts potentially being released to facilitate the reaction. nih.gov For instance, ferrous oxalate dihydrate nanosheets have been synthesized using a straightforward mechanochemical grinding method involving ferrous sulfate and oxalic acid. researchgate.net

Advanced mechanochemical strategies may involve using pre-assembled mixed-metal clusters as precursors. This approach can overcome challenges in controlling metal ratios and preventing the formation of undesired phases, allowing for the rapid and efficient synthesis of complex frameworks under mild conditions. utuvolter.fi

Table 1: Overview of Mechanochemical Synthesis

ParameterDescriptionRationale / AdvantageSource(s)
Principle Reaction induced by direct absorption of mechanical energy (e.g., grinding, ball-milling).Reduces or eliminates the need for bulk solvents, can lower reaction temperatures and times. nih.gov
Reactants Typically solid-state hydrated metal salts and organic linkers (e.g., oxalic acid).Solvent-free or low-solvent conditions are more environmentally friendly. nih.govresearchgate.net
Products Crystalline powders, nanoparticles, or nanosheets.Offers control over the final product form. researchgate.net
Advantages Energy-saving, high quantitative yield, simplified procedures, potential for novel products.Overcomes solubility issues of reactants; sustainable "green chemistry" approach. nih.govyoutube.com

Hydrothermal and Subcritical Water Synthesis of Iron Oxalate Compounds

Hydrothermal synthesis is a method that utilizes water or an aqueous solution in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. This technique is widely employed for its ability to produce highly crystalline materials with controlled morphology and size. researchgate.netyoutube.com

The process has been successfully used to synthesize iron oxalate compounds. For example, a one-step hydrothermal reaction can produce novel iron-based spiky microparticles that are primarily composed of humboldtine, a mineral form of iron(II) oxalate dihydrate. researchgate.net The key parameters that can be adjusted to control the final product's characteristics—such as crystallinity, shape, and size distribution—include the reaction temperature, time, solvent type, and precursors used. youtube.com Temperatures for these syntheses are typically above 100°C. youtube.com

In a typical procedure, precursor salts are dissolved in water to form a reaction mixture. This mixture is then sealed in a Teflon-lined autoclave and heated in an oven. The high pressure generated within the vessel facilitates the dissolution and recrystallization process, leading to the formation of the desired product. This method is particularly valuable for synthesizing materials that have high vapor pressure near their melting point. youtube.com While the term "hydrothermal" specifically refers to using water, the use of other solvents under similar conditions is termed "solvothermal." researchgate.netyoutube.com

Purification and Isolation Protocols for Research Applications

The purity of ammonium iron oxalate is critical for its use in research. As a water-soluble coordination complex, its purification and isolation often involve crystallization-based techniques. ebrary.net

Recrystallization is a primary method for purification. reddit.com This involves dissolving the crude product in a suitable solvent, often warm water, to create a saturated solution. sciencemadness.orgresearchgate.net Any insoluble impurities can be removed by filtration at this stage. The solution is then allowed to cool slowly, which reduces the solubility of the complex and causes it to crystallize out, leaving the more soluble impurities behind in the solution (the mother liquor). researchgate.net The process can be repeated multiple times to enhance purity. researchgate.net

Once the pure crystals have formed, they must be isolated from the solvent. This is typically achieved by vacuum filtration using a Büchner funnel. The isolated crystals are then washed to remove any remaining mother liquor and soluble impurities. The choice of washing solvent is crucial; it must be a solvent in which the desired compound is insoluble but in which impurities are soluble. A common protocol involves washing the crystals sequentially with a water/ethanol mixture, followed by a non-polar solvent like acetone (B3395972) to help dry the crystals. cerritos.edu Finally, the purified crystals are dried, often in a desiccator or under a mild vacuum, to remove any residual solvent.

Table 2: Common Purification and Isolation Techniques for Ammonium Iron Oxalate

StepTechniqueDescriptionPurposeSource(s)
1. Purification RecrystallizationThe crude solid is dissolved in a minimum amount of hot solvent (e.g., water) and allowed to cool slowly.Separates the compound from impurities with different solubility profiles. reddit.comsciencemadness.orgresearchgate.net
2. Precipitation Anti-solvent AdditionA miscible non-solvent (e.g., ethanol) is added to an aqueous solution of the complex.To induce precipitation of a highly soluble complex from the solution. ebrary.net
3. Isolation Vacuum FiltrationThe crystal-containing slurry is poured through a filter paper in a Büchner funnel under vacuum.To efficiently separate the solid crystals from the liquid mother liquor. cerritos.edu
4. Washing Solvent RinsingThe isolated crystals on the filter are rinsed with small portions of cold, appropriate solvents (e.g., 50% ethanol, acetone).To remove residual soluble impurities and mother liquor from the crystal surfaces. cerritos.edu
5. Drying Air or Vacuum DryingThe purified crystals are left to dry in air, in a desiccator, or under a mild vacuum.To remove the final traces of washing solvents.

Structural Characterization and Crystallographic Analysis

Coordination Chemistry and Geometries of Iron in Ammonium (B1175870) Oxalate (B1200264) Complexes

The core of the compound is the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, where a central iron ion is bonded to three oxalate ligands. pearson.comwikipedia.org The nature of this bonding defines the local geometry and electronic properties of the metal center.

The iron(III) center in the [Fe(C₂O₄)₃]³⁻ anion features a coordination number of six, resulting in an octahedral geometry. pearson.comvaia.com This arrangement involves the central iron atom being coordinated to six oxygen atoms from the three surrounding oxalate groups. researchgate.net The complex exhibits a D₃ molecular symmetry. wikipedia.org

The geometry is typically described as a distorted octahedron. This distortion arises because the oxalate ligands are bidentate and their "bite angle" (the O-Fe-O angle within a single chelating ligand) is less than the ideal 90° of a perfect octahedron. researchgate.net Studies on analogous tris(oxalato)ferrate(III) complexes show these bite angles can range from approximately 79° to 83°. researchgate.net The Fe-O bond distances are typically close to 2.0 Å, which is indicative of a high-spin Fe(III) electronic state. wikipedia.orgresearchgate.net A low-spin configuration would be expected to show significant Jahn-Teller distortions, which are not observed. wikipedia.org

Table 1: Example Geometric Parameters in a Tris(oxalato)ferrate(III) Complex Data from a study on anhydrous potassium tris(oxalato)ferrate(III), which is analogous to the ammonium salt.

ParameterValue Range
Fe-O Bond Length1.986(5) Å to 2.063(5) Å
O-Fe-O Bite Angle79.4(2)° to 83.0(2)°

This interactive table presents data from a related compound to illustrate typical structural parameters. researchgate.net

The oxalate ion (C₂O₄²⁻) functions as a bidentate ligand, meaning it binds to the central metal ion through two of its oxygen donor atoms. vaia.compearson.comquora.com This simultaneous binding to two coordination sites forms a stable five-membered ring consisting of the iron atom and the two oxygen and two carbon atoms of the oxalate. pearson.comyoutube.com This ring structure is known as a chelate ring. The formation of multiple chelate rings significantly enhances the stability of the complex, an effect known as the chelate effect. vaia.comyoutube.com In the [Fe(C₂O₄)₃]³⁻ complex, all three oxalate ligands act in this bidentate fashion, each occupying two positions in the iron's coordination sphere to create the octahedral arrangement. pearson.comvaia.com

Crystal Structure Determination and Analysis

The arrangement of the [Fe(C₂O₄)₃]³⁻ anions and the ammonium (NH₄⁺) counter-ions in the solid state is determined through techniques like X-ray diffraction. These analyses provide insights into the unit cell dimensions, symmetry, and the influence of hydration.

Ammonium iron(III) oxalate is commonly found in a hydrated form, specifically as a trihydrate with the chemical formula (NH₄)₃[Fe(C₂O₄)₃]·3H₂O. sigmaaldrich.com Structural studies of related hydrated salts, such as ammonium oxalate monohydrate, reveal that the water molecules play a crucial role in the crystal structure by participating in the hydrogen-bonding network. scispace.com In some cases, this network can cause the typically planar oxalate ion to adopt a non-planar, twisted conformation. scispace.com The exchange of water of hydration for other molecules, like hydrogen peroxide, can alter this network and the degree of twisting. scispace.com While anhydrous forms of iron oxalates exist, detailed single-crystal structural studies are often focused on the more readily crystallized hydrated versions. The dehydration of hydrated iron(II) oxalate polymorphs is known to yield corresponding anhydrous forms. researchgate.net

Isomorphism, the phenomenon where different compounds crystallize with very similar structures, is observed in this family of materials. The ammonium salt of ferrioxalate (B100866) is known to be isomorphous with other related complexes, such as those containing Al³⁺, Cr³⁺, and V³⁺, as well as the potassium and mixed sodium-potassium salts. wikipedia.org

Polymorphism, the ability of a single compound to exist in more than one crystal structure, is also a known feature of iron oxalates. researchgate.netbohrium.com For instance, extensive research on iron(II) oxalate dihydrate has identified two distinct polymorphs, α-FeC₂O₄·2H₂O and β-FeC₂O₄·2H₂O. researchgate.netbohrium.com These precursors lead to different anhydrous polymorphs (α-FeC₂O₄ and β-FeC₂O₄) upon dehydration, which are distinguishable by their X-ray diffraction patterns and are dependent on the dehydration conditions. researchgate.net This suggests that polymorphism is a relevant characteristic for the broader class of iron oxalate compounds.

Molecular and Supramolecular Architectures

The primary force dictating the supramolecular arrangement is hydrogen bonding. In the hydrated form, an extensive network of hydrogen bonds exists between the ammonium cations, the oxygen atoms of the oxalate ligands, and the water molecules. scispace.comresearchgate.net This network connects the ionic components into a stable, three-dimensional architecture. The structure of related compounds like ammonium oxalate monohydrate demonstrates distinct interlayer and intralayer hydrogen bonds that define the packing. researchgate.net The size and nature of the cation can significantly control the packing patterns in the solid state. For example, in related systems with [FeIII(ox)Cl₂]⁻ chains, different alkyl ammonium cations can lead to either parallel or crossed arrangements of the anionic chains in the crystal lattice. acs.org

Compound Name Index

Table 2: List of Chemical Compounds Mentioned

Compound Name
Oxalic acid, ammonium iron salt
Ammonium iron(III) oxalate
Ammonium ferrioxalate
Tris(oxalato)ferrate(III)
Iron(II) oxalate
Iron(II) oxalate dihydrate
Potassium tris(oxalato)ferrate(III)
Ammonium oxalate monohydrate
Ammonium oxalate
Iron(III) oxide
Aluminum(III)
Chromium(III)
Vanadium(III)
Potassium ferrioxalate

One-Dimensional (1D) Coordination Polymers

One-dimensional coordination polymers of ammonium iron oxalate typically consist of infinite chains of metal centers linked by oxalate ligands. The specific architecture of these chains can vary, often presenting as linear or zigzag formations.

A notable example involves compounds with the general formula (A)[Fe³⁺(C₂O₄)Cl₂], where 'A' represents various alkyl ammonium cations such as triethylammonium (B8662869) (Et₃NH⁺) or tetramethylammonium (B1211777) (Me₄N⁺). nih.gov In these structures, the iron(III) ions are six-coordinated, binding to two bischelating oxalate ligands and two terminal chloride ions in a cis configuration. This coordination environment results in the formation of anionic 1D chains of [Fe³⁺(C₂O₄)Cl₂]⁻. nih.gov These negatively charged chains are separated by the alkyl ammonium cations in the crystal lattice. nih.gov

Similarly, 1D polymers with the formula {[NH(CH₃)₂(C₂H₅)][FeCl₂(C₂O₄)]·H₂O}n and {[N(CH₃)(C₂H₅)₃][FeCl₂(C₂O₄)]}n have been synthesized. These compounds feature infinite anionic zigzag chains of [FeCl₂(C₂O₄)]nⁿ⁻, with the different ammonium cations situated between them. rsc.org The flexibility of N-donor ligands, in general, allows for the construction of various 1D topologies, including linear, zigzag, and helical structures, by coordinating with metal ions. azom.comrsc.orgresearchgate.net

Table 1: Examples of 1D Ammonium Iron Oxalate Coordination Polymers

Compound FormulaChain StructureCationReference
(Et₃NH)[Fe(C₂O₄)Cl₂]Anionic [Fe(C₂O₄)Cl₂]⁻ chainsTriethylammonium (Et₃NH⁺) nih.gov
(Me₄N)[Fe(C₂O₄)Cl₂]Anionic [Fe(C₂O₄)Cl₂]⁻ chainsTetramethylammonium (Me₄N⁺) nih.gov
{[NH(CH₃)₂(C₂H₅)][FeCl₂(C₂O₄)]·H₂O}nAnionic zigzag [FeCl₂(C₂O₄)]nⁿ⁻ chainsDimethylethylammonium ([NH(CH₃)₂(C₂H₅)]⁺) rsc.org

Two-Dimensional (2D) Layered Coordination Networks

Two-dimensional networks are formed when the coordination extends beyond a single direction, creating layered structures. In the context of ammonium iron oxalates, these often manifest as honeycomb-like sheets.

A series of 2D oxalate-based bimetallic compounds, such as [N(n-C₄H₉)₄][Fe²⁺Cr³⁺(C₂O₄)₃], demonstrates this structural motif. rsc.orgresearchgate.net In these materials, the Fe(II) and Cr(III) ions are linked by oxalate ligands to form anionic honeycomb layers. These layers are interleaved by large, symmetric tetra-n-butylammonium cations. rsc.orgresearchgate.net The structure of [Fe³⁺(5-NO₂sal₂-trien)][Mn²⁺Cr³⁺(ox)₃]·CH₃NO₂·0.5H₂O also features a 2D honeycomb anionic layer, but in this case, it is formed by Mn(II) and Cr(III) ions linked through oxalate ligands, with cationic iron(III) complexes intercalated between the layers. nih.gov

The synthesis of these materials often starts from a tris(oxalato)metalate complex, such as rac-[Fe(C₂O₄)₃]³⁻. The resulting 2D network's chirality and crystal packing can be influenced by the choice of the templating ammonium cation and the specific metal ions used. rsc.orgresearchgate.net

Three-Dimensional (3D) Metal-Organic Frameworks

The coordination of iron and oxalate can extend into three dimensions to form robust metal-organic frameworks (MOFs). These materials are characterized by a porous structure, where the nature of the pores is defined by the arrangement of the metal centers and organic linkers.

An important class of these materials are the oxalate-phosphate-amine MOFs (OPA-MOFs). nih.govresearchgate.netplos.org For instance, a urea-templated iron-based OPA-MOF was synthesized hydrothermally, crystallizing in the orthorhombic space group Pccm. researchgate.net The framework consists of iron, phosphate (B84403), and oxalate, creating pores that can accommodate guest molecules like urea (B33335) or ammonium ions. researchgate.netplos.org In some cases, these frameworks are described as having iron-phosphate octahedral units that form the structural backbone. researchgate.net

Another example is the 3D coordination polymer {(NH₄)₂[Fe₂O(C₂O₄)₂Cl₂]·2H₂O}n. rsc.org Furthermore, a 3D achiral anionic network is observed in the compound [Fe(III)(5-CH₃Osal₂-trien)][Mn(II)Cr(III)(ox)₃], where the iron complex is intercalated within the 3D oxalate-based network. nih.gov MOFs are generally composed of metal ion clusters and organic linkers, which assemble to create a porous structure capable of hosting guest molecules. researchgate.net

Table 2: Selected 3D Ammonium Iron Oxalate Frameworks

Compound TypeKey Structural FeaturesGuest/Template SpeciesReference
Oxalate-Phosphate-Amine MOF (OPA-MOF)Orthorhombic framework of Fe, PO₄, and C₂O₄Urea, Ammonium (NH₄⁺) nih.govresearchgate.netplos.org
{(NH₄)₂[Fe₂O(C₂O₄)₂Cl₂]·2H₂O}n3D coordination polymerAmmonium (NH₄⁺) rsc.org
[Fe(III)(5-CH₃Osal₂-trien)][Mn(II)Cr(III)(ox)₃]3D achiral anionic Mn/Cr/oxalate networkCationic Fe(III) complex nih.gov

Influence of Ammonium Counterions on Crystal Packing and Extended Structures

The ammonium counterions (from simple NH₄⁺ to larger, substituted alkylammonium ions) are not merely passive charge-balancing agents; they actively influence the crystal packing and the formation of extended structures in iron oxalate coordination polymers.

In 1D polymers like (A)[Fe³⁺(C₂O₄)Cl₂], the size of the alkyl ammonium cation directly controls the separation distance between the anionic chains and their packing arrangement in the solid state. nih.gov For example, using different cations can lead to either parallel or crossed arrangements of the polymer chains, resulting in different polymorphs. nih.gov

In more complex structures, the ammonium ions exert their influence primarily through hydrogen bonding. In a discrete mononuclear iron(III) oxalate complex, (NH₄)₂[Fe(H₂O)Cl₃(C₂O₄)]·H₂O, the NH₄⁺ cations, along with water molecules, form an extensive three-dimensional hydrogen-bonding network. rsc.org These hydrogen bonds, with the oxalate and chloride ligands acting as acceptors, are crucial for the material's properties, such as proton conductivity. rsc.org The ability of counterions like ammonium to form hydrogen-bonding arrays is a key strategy for creating specific functionalities in coordination compounds. rsc.org

Spectroscopic Characterization and Advanced Analytical Methods

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure of iron oxalate (B1200264) complexes. The spectra reveal characteristic vibrations of the oxalate ligand and its coordination to the iron center.

The vibrational spectra of iron oxalates are characterized by distinct bands corresponding to the stretching and bending modes of the oxalate (C₂O₄²⁻) ligand and the iron-oxygen (Fe-O) bonds. In complexes where the oxalate acts as a tetradentate bridging ligand, such as in iron(II) oxalate dihydrate, the spectral patterns in the high-frequency region are relatively simple. psu.edu Key vibrations include the antisymmetric and symmetric C=O stretches, C-C stretches, and various bending modes. scielo.brresearchgate.net

The assignment of these vibrational modes is significantly aided by isotopic substitution. Density Functional Theory (DFT) calculations have been employed to predict isotopic shifts, providing a more precise tool for interpreting vibrational spectra than simple diatomic harmonic oscillator models. acs.org For instance, substituting ¹⁶O with ¹⁸O or ⁵⁴Fe with ⁵⁷Fe leads to predictable shifts in the vibrational frequencies of the corresponding bonds, confirming their assignments. acs.org A notable example is the band predicted around 320 cm⁻¹, which is assigned to an Fe-O vibration and exhibits a significant ⁵⁴/⁵⁷Fe isotope effect. acs.org Similarly, the study of partially deuterated samples, where H₂O is replaced by D₂O, helps in the unambiguous assignment of vibrations related to coordinated water molecules. scielo.brresearchgate.net

Table 1: Vibrational Band Assignments for Iron Oxalate Complexes
Wavenumber (cm⁻¹)AssignmentTechniqueReference
~3482ν(H₂O) + ν(NH₃)IR nih.gov
~1736Terminal C=O stretchIR psu.edu
1655 / 1612νₐₛ(COO⁻) / δ(H₂O)IR psu.eduscielo.br
~1627νₐₛ(C=O)IR nih.gov
1362 / 1317νₛ(COO⁻)IR / Raman scielo.br
~823δ(O-C=O) + ν(Fe-O)IR / Raman scielo.br
~810C-O-O bendingIR researchgate.net
~669δ(O-C=O)IR nih.gov
530 / 495ν(Fe-O) + ring deformationIR / Raman scielo.br
~478ν(Ni-O) (analogous to Fe-O)IR nih.gov

Note: This table compiles data from various iron and related metal oxalate studies. Assignments can vary slightly based on the specific complex (e.g., Fe(II) vs. Fe(III), hydration state, and presence of ammonia).

Infrared spectroscopy can effectively distinguish between iron(II) and iron(III) oxalate complexes due to differences in their structural arrangements. scielo.br A comparison of the IR spectrum of ferric oxalate with that of ferrous complexes reveals significant differences. scielo.br For example, the Fe(III) oxalate complex, Fe₂(C₂O₄)₃·4H₂O, exhibits a high-energy IR band around 1736 cm⁻¹, which is absent in Fe(II) oxalate spectra. psu.edu This band is indicative of terminal carbonyl groups, suggesting a dimeric structure where a central oxalate ligand bridges two Fe(III) cations, and two terminal bidentate oxalate ligands are also present. psu.eduscielo.br In contrast, the Fe(II) complex features an infinite chain arrangement with the oxalate acting as a tetradentate ligand. scielo.br

More advanced techniques, such as infrared photodissociation (IRPD) spectroscopy on gas-phase ions, have provided unequivocal structural characterization of mass-selected anionic iron oxalate complexes, clearly distinguishing species with iron in the +3, +2, and even the unusual +1 oxidation state based on their unique vibrational spectra. nih.govbohrium.com

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful element-specific technique that provides information on the electronic structure and local coordination environment of the absorbing atom. It is particularly valuable for studying the iron centers in oxalate complexes.

The NEXAFS region of the XAS spectrum, also known as X-ray Absorption Near-Edge Structure (XANES), is highly sensitive to the oxidation state and coordination geometry of the iron atom. stanford.edunih.gov The absorption process involves the excitation of a core electron (e.g., from the Fe 1s orbital) to unoccupied valence orbitals. stanford.edu The energy of the absorption edge shifts to higher values as the effective positive charge (oxidation state) of the iron atom increases. nih.gov This allows for a clear distinction between Fe(II) and Fe(III) in oxalate complexes. The fine structure of the pre-edge and the main edge provides a "fingerprint" of the local bonding environment, reflecting the symmetry and nature of the ligands coordinated to the iron center. stanford.edu

TRXAS is an advanced pump-probe technique used to study the fleeting electronic and structural changes that occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales following photoexcitation. mdpi.com This method has been successfully applied to aqueous solutions of ammonium (B1175870) iron(III) oxalate to monitor its ultrafast photochemical reaction. optica.orgresearchgate.net

Upon excitation with an ultraviolet laser pulse, the [Fe(III)(C₂O₄)₃]³⁻ complex undergoes a ligand-to-metal charge transfer (LMCT). TRXAS can follow this process in real-time by probing the Fe K-edge. Experiments have shown that upon photoexcitation, the iron K-edge shifts to a lower energy, which is characteristic of the reduction of Fe(III) to Fe(II). This spectral change was observed to occur with a time constant of approximately 260 femtoseconds, directly measuring the timescale of the intramolecular electron transfer. optica.org

Table 2: Time-Resolved X-ray Absorption Spectroscopy of Ammonium Iron(III) Oxalate
ParameterObservationSignificanceReference
Excitation 400 nm or 268 nm laser pulseInitiates the photochemical reaction (LMCT) optica.orgresearchgate.net
Probe Hard X-ray pulses at Fe K-edge (7.10 - 7.26 keV)Monitors the electronic state of the iron atom optica.org
Spectral Change Red-shift of the iron K-edgeIndicates reduction of Fe(III) to Fe(II) optica.org
Timescale Rise time of 260 ± 50 fsMeasures the ultrafast rate of electron transfer from oxalate to iron optica.org
Instrumental Response ~200 fsDefines the time resolution of the experiment optica.orgresearchgate.net

Mössbauer Spectroscopy for Iron Spin State and Electronic Environment

⁵⁷Fe-Mössbauer spectroscopy is an exceptionally sensitive technique for probing the nuclear environment of iron atoms, providing precise information about oxidation state, spin state, and the nature of the chemical bond. carleton.edunih.gov The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift is directly related to the s-electron density at the nucleus and is highly diagnostic of the iron oxidation state. For high-spin iron compounds, Fe(II) typically exhibits δ values in the range of 1.06–1.29 mm s⁻¹, whereas Fe(III) shows much lower δ values, around 0.39 mm s⁻¹. scielo.brnih.gov

The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus. Its magnitude provides information about the symmetry of the electron cloud and the coordination environment. Large ΔE_Q values for ferrous oxalate are consistent with a high-spin Fe(II) electronic configuration in a distorted octahedral environment. scielo.br The Mössbauer spectrum of Fe₂(C₂O₄)₃·4H₂O shows a simple doublet, confirming that the two iron sites are structurally and magnetically equivalent at room temperature. scielo.brresearchgate.net This technique can thus unambiguously differentiate between Fe(II) and Fe(III) oxalates and characterize their electronic ground states. scielo.brscielo.br

Table 3: Mössbauer Hyperfine Parameters for Iron Oxalates at 298 K
CompoundIron Oxidation StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Reference
α-FeC₂O₄·2H₂OFe(II)1.21 ± 0.011.76 ± 0.01 researchgate.net
β-FeC₂O₄·2H₂OFe(II)1.21 ± 0.011.79 ± 0.01 researchgate.net
Fe₂(C₂O₄)₃·4H₂OFe(III)0.39 ± 0.010.61 ± 0.01 researchgate.net

Isomer shifts are reported relative to α-Fe.

Electronic Absorption Spectroscopy and Ligand-to-Metal Charge Transfer (LMCT) Processes

The electronic absorption spectrum of the ammonium iron(III) oxalate complex, specifically the tris(oxalato)ferrate(III) anion ([Fe(C₂O₄)₃]³⁻), is characterized by intense absorptions in the ultraviolet and visible regions. These are not due to the weak, spin-forbidden d-d transitions typical of high-spin Fe(III) complexes, but are instead dominated by highly intense ligand-to-metal charge transfer (LMCT) bands. libretexts.org In an LMCT process, absorption of a photon promotes an electron from a molecular orbital that is primarily ligand-based (in this case, on the oxalate) to a molecular orbital that is primarily metal-based (an empty or partially filled d-orbital of the iron center). libretexts.org This electronic transition results in the transient reduction of the metal center.

For the [Fe(C₂O₄)₃]³⁻ complex, a broad and intense absorption band is observed, which is ideal for applications such as chemical actinometry. nih.gov The photochemistry of the ferrioxalate (B100866) system is initiated by the irradiation of this broad absorption, which spans towards the red end of the spectrum to approximately 550 nm. researchgate.net Time-resolved X-ray absorption spectroscopy and other ultrafast techniques have been employed to study the dynamics following photoexcitation. researchgate.net

Upon excitation with a femtosecond laser pulse (e.g., at 268 nm), the [Fe(C₂O₄)₃]³⁻ ion is promoted from its high-spin ground state to one or more LMCT states. researchgate.net This initial electron transfer from the oxalate ligand to the Fe(III) center occurs on an extremely rapid timescale, estimated to be faster than 30 femtoseconds. researchgate.net Theoretical investigations suggest that two distinct LMCT states are key contributors to the subsequent photolysis. researchgate.netresearchgate.net The process leads to the reduction of the iron center from Fe(III) to Fe(II) and the formation of an oxalate radical anion (C₂O₄•⁻), which is initially bound to the metal. nih.govresearchgate.net This primary photochemical event is an intramolecular electron transfer. researchgate.net Subsequent steps involve the cleavage of one Fe-O bond, followed by the breaking of a C-C bond within the oxalate radical, leading to the formation of carbon dioxide and other species. researchgate.netresearchgate.net

Spectroscopic FeatureDescriptionSignificanceReference
Primary AbsorptionBroad, intense absorption band spanning from UV to ~550 nm.Attributed to Ligand-to-Metal Charge Transfer (LMCT) transitions. researchgate.net
Excitation WavelengthTypically studied using UV light (e.g., 263 nm or 268 nm).Induces the LMCT process, initiating photoredox chemistry. researchgate.net
Initial Photochemical StepIntramolecular electron transfer from an oxalate ligand to the Fe(III) center.Results in the formation of a transient [Fe(II)(C₂O₄)₂(C₂O₄•⁻)]³⁻ complex. nih.govresearchgate.net
Timescale of Electron TransferExtremely fast, occurring in under 30 femtoseconds (fs).Demonstrates the efficiency of the "prompt" reduction mechanism. researchgate.net
Key IntermediatesTwo LMCT states are involved in the photolysis pathway.Leads to Fe-O and subsequent C-C bond cleavage. researchgate.netresearchgate.net

Mass Spectrometry for Complex Ion Identification

Mass spectrometry serves as a powerful tool for the identification and characterization of the various complex ions formed from ammonium iron oxalate in solution and in the gas phase. Techniques such as nano-electrospray ionization and Infrared Free-Electron Laser (IR-FL) MALDI (Matrix-Assisted Laser Desorption/Ionization) have been utilized to study the system under soft ionization conditions, which preserve the integrity of the fragile complexes. researchgate.net

Studies have revealed the presence of a variety of anionic iron-oxalate species. Notably, mass spectrometry has provided direct evidence for iron in multiple oxidation states (+I, +II, and +III) within these complexes. researchgate.net The oxalate dianion (C₂O₄²⁻) is a potent enough reducing agent to generate the rare +I oxidation state for iron. researchgate.net The formation of Fe(I) is observed upon the addition of oxalic acid and is independent of the initial iron counter-ion. researchgate.net

In negative ion mode mass spectra, distinct peaks corresponding to different iron-oxalate complexes are observed. For instance, prominent signals have been assigned to [Feᴵ(C₂O₄)]⁻, [Feᴵᴵ(C₂O₄)CO₂]⁻, and [Feᴵᴵᴵ(C₂O₄)₂]⁻. researchgate.net The presence of mixed ligand complexes, including those with water or hydroxide, has also been noted. researchgate.net Furthermore, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are used for the quantitative analysis of the total iron concentration in solution during related studies, such as the kinetics of precipitation. mdpi.com The combination of mass spectrometry with gas-phase ion vibrational spectroscopy allows for structural assignment of these identified ions by comparing experimental spectra with theoretical calculations. researchgate.net

Mass-to-Charge Ratio (m/z)Assigned Complex IonIron Oxidation StateReference
144[Fe(C₂O₄)]⁻+1 researchgate.net
188[Fe(C₂O₄)CO₂]⁻+2 researchgate.net
232[Fe(C₂O₄)₂]⁻+3 researchgate.net

Photochemistry and Photoreactivity of Ammonium Iron Oxalate Complexes

Fundamental Photochemical Mechanisms

The photochemical activity of ammonium (B1175870) iron(III) oxalate (B1200264) is rooted in its electronic structure, which allows for efficient absorption of light, particularly in the near-UV spectrum. researchgate.netnih.gov This absorption triggers a cascade of events, beginning with an internal redistribution of electrons and culminating in the decomposition of the oxalate ligand and a change in the oxidation state of the central iron atom.

The primary photochemical event in the ferrioxalate (B100866) system is a Ligand-to-Metal Charge Transfer (LMCT). escholarship.orgrsc.org Upon absorbing a photon of suitable energy, an electron is transferred from a high-energy orbital primarily located on the oxalate ligand to a lower-energy orbital of the central Fe(III) ion. researchgate.netescholarship.org This process is exceptionally fast, occurring on a sub-picosecond, or femtosecond, timescale (≲30 fs). researchgate.netescholarship.orgacs.org

[Fe(III)(C₂O₄)₃]³⁻ + hν → *[Fe(III)(C₂O₄)₃]³⁻ (LMCT excited state) researchgate.net

Following the initial electron transfer, the complex undergoes structural changes. Theoretical models indicate a specific bond-breaking sequence: one iron-oxygen (Fe-O) bond cleaves first, which is then followed by the cleavage of the carbon-carbon (C-C) bond within the now-oxidized oxalate ligand, and finally the second Fe-O bond breaks. researchgate.netarxiv.orgacs.org

The immediate consequence of the LMCT event is the reduction of the iron center from the ferric (Fe³⁺) state to the ferrous (Fe²⁺) state. nih.govcaltech.edu Simultaneously, the oxalate ligand that donated the electron is oxidized. escholarship.orgacs.org This rapid reduction of the iron core is a defining feature of ferrioxalate photochemistry. escholarship.org

This equation represents the net result of a more complex sequence of events. Ultrafast spectroscopy has shown that the initial product is an iron(II) complex where the oxidized oxalate radical initially remains coordinated. escholarship.orgacs.org This primary radical complex, [(C₂O₄)₂Fe(II)(C₂O₄•)]³⁻, is a transient species. researchgate.net Within approximately 40 picoseconds, this oxidized oxalate radical dissociates, leading to the formation of carbon dioxide (CO₂) and a carbon dioxide radical anion (CO₂•⁻). escholarship.orgacs.org

This photoreduction process is not limited to homogenous solutions. It can also occur at the surface of iron-containing particles, such as hematite (B75146) or goethite, when oxalate is present. psu.edursc.org Illumination of these systems also leads to the formation of Fe(II), demonstrating the broader environmental relevance of this photochemical pathway. rsc.org

The photolysis of iron(III) oxalate complexes is a potent source of Reactive Oxygen Species (ROS). rsc.orgscilit.com The primary radical formed is the oxalate radical (C₂O₄•⁻) or its subsequent product, the carbon dioxide radical anion (CO₂•⁻), from the decomposition of the oxidized ligand. researchgate.netescholarship.orgtandfonline.comnih.gov

These initial radicals can participate in several subsequent reactions. The oxalate radical itself is a reducing agent. researchgate.net In the presence of molecular oxygen, the carboxyl anion radical can transfer an electron to O₂, forming hydrogen peroxide (H₂O₂). rsc.org The generation of both Fe(II) and H₂O₂ within the system sets up the conditions for the Fenton reaction:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ tandfonline.comnih.gov

This reaction produces the hydroxyl radical (•OH), which is a powerful and non-selective oxidant capable of degrading a wide range of organic pollutants. psu.eduresearchgate.net Therefore, the photolysis of ammonium iron oxalate effectively transforms light energy into chemical oxidizing power via the generation of hydroxyl radicals. The presence of t-butyl alcohol, a known scavenger of hydroxyl radicals, has been shown to inhibit the degradation of pollutants in these systems, confirming the crucial role of •OH. nih.gov

Reaction Kinetics and Pathways of Photolytic Degradation

The efficiency and outcome of the photolytic degradation of ammonium iron oxalate are not constant but are influenced by a variety of system parameters. The kinetics of the reaction, including the rate of Fe(II) production and pollutant degradation, are strongly dependent on factors such as pH and the concentration of other substances, particularly dissolved oxygen.

The pH of the aqueous solution has a profound impact on the photoreactivity of the iron-oxalate system. psu.edunih.gov This influence stems from several pH-dependent equilibria, including the speciation of the iron-oxalate complexes themselves, the surface charge of iron oxides in heterogeneous systems, and the stability of the reactive intermediates. psu.eduresearchgate.net

Complex Speciation: The ratio of iron to oxalate and the pH determine which complex dominates in solution (e.g., [Fe(C₂O₄)]⁺, [Fe(C₂O₄)₂]⁻, or [Fe(C₂O₄)₃]³⁻), each having different photochemical reactivity. researchgate.net

Degradation Rates: Studies on the degradation of various organic compounds have shown complex pH dependencies. For the degradation of pentachlorophenol, the reaction was fastest at an acidic pH of 3.5 and slowed as the pH increased to 7.0. psu.edu Conversely, in another study using 2,4-D as a probe for •OH production, the degradation rate was found to increase with increasing pH in the absence of externally added hydrogen peroxide. nih.gov This was attributed to the pH-dependent reaction of Fe(II) with superoxide (B77818) (O₂⁻), which enhances •OH production. nih.gov The reaction of Fe(II) oxalate with dioxygen is also strongly pH-dependent, with the bis-oxalate complex Fe(II)(ox)₂²⁻ being the most reactive species. tandfonline.comnih.gov

Surface Interactions: In heterogeneous systems involving iron oxides, pH alters the surface charge of the oxide particles. At low pH, a higher adsorption of pollutants can contribute to faster photodegradation. psu.edu

The table below summarizes the observed effects of pH on the photodegradation of different probe compounds in iron-oxalate systems.

Probe CompoundpH Range StudiedObserved Effect of Increasing pHReference
Pentachlorophenol3.5 - 7.0Decreased degradation rate psu.edu
2,4-D (no added H₂O₂)1.2 - 7.4Enhanced degradation rate nih.gov
2,4-D (with added H₂O₂)1.2 - 7.4Reduced degradation rate nih.gov
Phenol3 - 9Rate slightly affected researchgate.net
Phenol9 - 11Significant improvement at pH 11 researchgate.net

This table is for illustrative purposes and summarizes findings from different studies on iron-oxalate systems.

Dissolved Oxygen: Dissolved oxygen is a key component in the mineralization of organic matter in the photo-Fenton-like system derived from iron oxalate. daneshyari.com Its primary role is to regenerate Fe(III) by oxidizing the photochemically produced Fe(II):

4Fe²⁺ + O₂ + 4H⁺ → 4Fe³⁺ + 2H₂O

Temperature: An increase in temperature generally enhances the rate of chemical reactions, and the photolysis of iron oxalate is no exception. Studies have shown that increasing the temperature accelerates the degradation of oxalic acid in the presence of ferric ions. researchgate.net This is attributed to the thermal promotion of the ligand-to-metal electron-transfer reaction, leading to the cleavage of the Fe-O bond. researchgate.net In experiments investigating the dissolution of iron particles in oxalic acid, increasing temperature and exposure to light both enhanced the reaction rate, with the light-induced effects becoming more significant at higher temperatures (above 40 °C). researchgate.net

The table below outlines the principal effects of these environmental factors.

FactorEffect on PhotoreactionMechanismReference
Dissolved Oxygen Enhances degradation and mineralizationRegenerates Fe(III) from Fe(II), enabling catalytic cycling. Reacts with carboxyl radicals to form H₂O₂. daneshyari.comresearchgate.net
Temperature Increases reaction rateThermally promotes the LMCT reaction and homolytic cleavage of the Fe-O bond. researchgate.netresearchgate.net

This table summarizes the general effects of dissolved oxygen and temperature on iron-oxalate photochemistry.

Photochemical Applications in Environmental Systems

The light-sensitive nature of ammonium iron(III) oxalate and related iron oxalate complexes makes them valuable in various environmental applications. Their ability to generate reactive oxygen species upon irradiation is key to their function in degrading pollutants and participating in natural biogeochemical cycles.

Degradation of Organic Pollutants and Contaminants

The photolysis of iron(III) oxalate complexes, including the ammonium salt, is a potent method for treating contaminated water. When irradiated with UV-visible light, these complexes generate hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down a wide range of organic pollutants. epa.gov This process, often referred to as a photo-Fenton-like reaction, has shown high efficiency in degrading various contaminants. epa.govnih.gov

Research has demonstrated that the UV-visible photolysis of ferrioxalate in the presence of hydrogen peroxide is significantly more efficient (by a factor of 3 to 30) at degrading pollutants than traditional UV/H₂O₂ or UV-Fenton processes. epa.gov This enhanced efficiency makes it a promising technology for treating moderately to highly contaminated industrial wastewater and groundwater. epa.gov

Studies have successfully applied this photochemical process to treat water containing:

Chlorobenzene epa.gov

Benzene, Toluene, and Xylenes (BTX) epa.gov

1,4-Dioxane epa.gov

Methanol, formaldehyde, and formic acid epa.gov

Methylene blue nih.gov

Rhodamine B mdpi.com

The process involves the photoreduction of Fe(III) to Fe(II) and the generation of reactive species that attack and mineralize the organic pollutants. researchgate.netresearchgate.net Iron(III)-carboxylic complexes, such as iron(III)-citrate and iron(III)-pyruvate, also exhibit high photoreactivity for pollutant elimination. researchgate.netcopernicus.org The photolysis of iron(III) citrate (B86180), for instance, leads to the reduction of Fe(III), oxidation of the carboxylate ligand, and subsequent radical chemistry that produces •OH, HO₂, and peroxides, contributing to the breakdown of organic matter. copernicus.org

Table 1: Efficiency of Ferrioxalate-Mediated Photodegradation

Contaminant Type Water Source Process Relative Efficiency Improvement
Various Organic Pollutants Spiked Tap Water UV-vis/ferrioxalate/H₂O₂ 3 to 30 times higher than UV/H₂O₂ or UV-Fenton
Chlorobenzene Process Water UV-vis/ferrioxalate/H₂O₂ 3 to 30 times higher than UV/H₂O₂ or UV-Fenton
BTX (Benzene, Toluene, Xylenes) Tank-Bottom Water UV-vis/ferrioxalate/H₂O₂ 3 to 30 times higher than UV/H₂O₂ or UV-Fenton
1,4-Dioxane Wastewater UV-vis/ferrioxalate/H₂O₂ 3 to 30 times higher than UV/H₂O₂ or UV-Fenton
Methanol, Formaldehyde, Formic Acid Wastewater UV-vis/ferrioxalate/H₂O₂ 3 to 30 times higher than UV/H₂O₂ or UV-Fenton
Rhodamine B Wastewater Iron Oxalate Photocatalyst >85% degradation in 90 mins
Methylene Blue Wastewater Ferrous Oxalate Photoreaction High removal efficiency, comparable to TiO₂

Role in Abiotic Iron Cycling in Natural Waters and Soils

Iron oxalate complexes play a crucial role in the abiotic cycling of iron in natural environments such as oceans, lakes, and soils. The photochemical reactions of these complexes influence the dissolution and redox transformation of iron minerals.

In the atmosphere, the complexation of iron(III) with oxalic acid in aqueous aerosols creates a strongly absorbing chromophore. researchgate.net Upon absorption of near-UV radiation, this complex photodissociates to produce iron(II) and a carbon dioxide anion radical, providing a significant source of oxidants in tropospheric chemistry. researchgate.net This process is a key part of the atmospheric processing of mineral dust, which is a major source of bioavailable iron to the oceans. researchgate.net Modeling studies have shown that including oxalate-promoted iron dissolution and photochemical redox cycling in atmospheric models increases the predicted deposition of dissolved iron to the global oceans by approximately 75%. researchgate.net

Historical and Modern Photoreceptive Applications of Iron Oxalates

The light-sensitive properties of iron oxalates were recognized early in the history of photography and have been utilized in several alternative photographic printing processes. Ammonium iron(III) oxalate, in particular, has become a key component in modern formulations of these historical techniques due to its purity and reliability. mikeware.co.uk

Chemistry of the Cyanotype Process Utilizing Ammonium Iron(III) Oxalate

The cyanotype process, also known as blueprinting, traditionally used ferric ammonium citrate as the light-sensitive compound. mikeware.co.ukekb.eg However, modern adaptations, often referred to as the "New Cyanotype" process, utilize ammonium iron(III) oxalate for its well-defined chemical composition and superior performance. mikeware.co.ukwordpress.com

The fundamental chemistry of the cyanotype process involves the photoreduction of iron(III) to iron(II). ekb.eghomescience.net In the new cyanotype process, paper is coated with a sensitizer (B1316253) solution containing ammonium iron(III) oxalate and potassium ferricyanide (B76249). wordpress.comserialforeigner.photo Upon exposure to ultraviolet (UV) light, the ferric oxalate complex absorbs photons, causing the reduction of the ferric (Fe³⁺) ion to a ferrous (Fe²⁺) ion. homescience.net

This newly formed ferrous ion then reacts with the potassium ferricyanide (K₃[Fe(CN)₆]) in the sensitizer to form an insoluble, intensely blue pigment called Prussian blue (ferric ferrocyanide). homescience.netsciencemadness.org The unexposed, water-soluble iron(III) salts are then washed away, leaving a stable blue image. The use of ammonium iron(III) oxalate results in a more sensitive and stable sensitizer, leading to shorter exposure times and prints with a greater tonal range compared to the classic process. mikeware.co.ukwordpress.com

Table 2: Comparison of Classic and New Cyanotype Processes

Feature Classic Cyanotype New Cyanotype
Light-Sensitive Iron Salt Ferric Ammonium Citrate Ammonium Iron(III) Oxalate
Purity and Consistency Variable, poorly defined composition mikeware.co.uk High purity, well-characterized salt mikeware.co.uk
Exposure Time Longer Shorter (by approximately three stops) mikeware.co.uk
Sensitizer Stability Prone to mold growth Long shelf-life (several years) with preservative mikeware.co.uk
Image Quality Can have limited tonal range and density mikeware.co.uk Improved tonal gradation and density wordpress.com

Applications in Platinum and Palladium Printing (Platinotype and Palladiotype)

Ammonium iron(III) oxalate has also replaced the traditionally used ferric oxalate in modern platinum and palladium printing processes. mikeware.co.ukalternativephotography.com These processes, known for producing prints of exceptional permanence and tonal richness, rely on the light-sensitivity of an iron(III) oxalate to create the final image. wikipedia.org

In platinotype and palladiotype printing, a sensitizer solution containing ammonium iron(III) oxalate and a salt of either platinum (ammonium tetrachloroplatinate(II)) or palladium (ammonium tetrachloropalladate(II)) is coated onto paper. mikeware.co.ukalternativephotography.com Similar to the cyanotype process, exposure to UV light reduces the iron(III) to iron(II). culturalheritage.org This ferrous oxalate then acts as a reducing agent, converting the platinum(II) or palladium(II) salt into its elemental metallic form, which constitutes the final image. wikipedia.org

The use of ammonium iron(III) oxalate in these processes offers several advantages over ferric oxalate, including greater solubility, which allows for the preparation of more concentrated sensitizer solutions, and a more reliable photochemical reaction. mikeware.co.ukphotrio.com This leads to a "printing-out" process where the image becomes visible during exposure, allowing for better control over the final print. mikeware.co.ukalternativephotography.com The ratio of platinum to palladium in the sensitizer can be varied to control the color and contrast of the print. alternativephotography.comwikipedia.org

Coordination and Solution Chemistry of Iron Oxalate Systems

Complex Formation Equilibria and Speciation in Aqueous and Non-Aqueous Solvents

The formation of iron-oxalate complexes is a stepwise process, with the stoichiometry and stability of the resulting species being highly dependent on factors such as pH, the concentration of iron and oxalate (B1200264), and the nature of the solvent.

Identification of Iron(II) and Iron(III) Oxalate Species in Solution

In aqueous solutions, a variety of iron(II) and iron(III) oxalate species can exist. For iron(III), at low pH values (less than 1), the protonated mono-oxalato complex, [Fe(HC₂O₄)]²⁺, can be a significant species. As the pH increases to between 1 and 2, the deprotonated mono-oxalato complex, [Fe(C₂O₄)]⁺, and the bis-oxalato complex, [Fe(C₂O₄)₂]⁻, become more prominent. researchgate.netcdnsciencepub.com At pH values higher than 3, the tris-oxalatoferrate(III) ion, [Fe(C₂O₄)₃]³⁻, is the most stable and predominant iron(III) oxalato complex. researchgate.net In fact, due to the strong complexation affinity between Fe³⁺ and C₂O₄²⁻, uncomplexed Fe³⁺ ions are unlikely to be present in significant amounts in oxalic acid solutions. researchgate.netresearchgate.net

The existence of these various species has been established through techniques such as spectrophotometry and pH-metric titrations. cdnsciencepub.comresearchgate.net Spectrophotometric studies have shown, for instance, that the citrate (B86180) complex of iron is more stable than the oxalate complex, which in turn is more stable than the tartrate and acetate (B1210297) complexes. iu.edu

In non-aqueous solvents, the speciation can differ. For example, in a mixed ethanol-water solvent, the formation of an iron(III)-oxalato complex has been studied using pH-metric titration techniques. researchgate.net

Table 1: Identified Iron(II) and Iron(III) Oxalate Species in Solution

Oxidation StateSpeciesConditions for Predominance
Iron(III)[Fe(HC₂O₄)]²⁺pH < 1 researchgate.netcdnsciencepub.com
Iron(III)[Fe(C₂O₄)]⁺pH 1-2 researchgate.netcdnsciencepub.com
Iron(III)[Fe(C₂O₄)₂]⁻pH 1-2 researchgate.net
Iron(III)[Fe(C₂O₄)₃]³⁻pH > 3 researchgate.net
Iron(II)Fe²⁺ (uncomplexed)High acid solutions researchgate.net
Iron(II)FeC₂O₄Sparingly soluble precipitate researchgate.netwikipedia.org
Iron(II)[Fe(C₂O₄)₂]²⁻pH > 3 researchgate.net

Determination of Stability Constants and Thermodynamic Parameters

The stability of iron-oxalate complexes is quantified by their stability constants (also known as formation constants). These constants provide a measure of the equilibrium position for the formation of the complex from its constituent metal ion and ligands.

For the mono-oxalato iron(III) complex, [Fe(C₂O₄)]⁺, the formation constant has been determined spectrophotometrically at different ionic strengths and temperatures. acs.org Similarly, the formation quotients for both [Fe(C₂O₄)]⁺ and the protonated species [Fe(HC₂O₄)]²⁺ have been determined at various temperatures. cdnsciencepub.com

Stepwise stability constants for iron(II)-oxalate complexes have been determined in aqueous solutions using pH-metry. rsc.org These studies allow for a comparison of the coordination properties of Fe²⁺ with other divalent transition metal ions. rsc.org

Thermodynamic calculations have been performed for the reactions involved in the synthesis of materials like LiFePO₄ using iron(II) oxalate as a precursor, providing data on the changes in standard Gibbs energy, enthalpy, and entropy over a range of temperatures. acs.org

Table 2: Selected Stability Constants and Thermodynamic Parameters for Iron-Oxalate Complexes

ComplexLog KΔG (kJ/mol)ConditionsReference
[Fe(C₂O₄)₃]³⁻11.90-68.35950% ethanol-water, 300K researchgate.net
[Fe(C₂O₄)₃]³⁻20.22 (log Kc)-25 °C, aqueous chegg.com

Ligand Exchange and Substitution Reactions

Kinetics of Ligand Exchange Processes

Redox Chemistry of Iron-Oxalate Complexes

The interconversion between the +2 and +3 oxidation states of iron is a central feature of the chemistry of iron-oxalate complexes. Oxalate can act as a reductant, and its presence significantly influences the redox potential of the Fe(III)/Fe(II) couple.

Mechanisms of Iron(II)/Iron(III) Interconversion

The conversion of iron(II) to iron(III) in the presence of oxalate can be achieved using an oxidizing agent like hydrogen peroxide. ukessays.comquizlet.com This process is a key step in the synthesis of potassium trisoxalatoferrate(III) from ferrous ammonium (B1175870) sulfate (B86663). ukessays.com The initial reaction of ferrous ammonium sulfate with oxalic acid precipitates iron(II) oxalate. scielo.brukessays.com Subsequent oxidation with H₂O₂ in the presence of potassium oxalate leads to the formation of the iron(III) complex. ukessays.comslideshare.net

Conversely, the reduction of iron(III) to iron(II) is also a significant process. This can be initiated by light (photoreduction). The ferrioxalate (B100866) anion, [Fe(C₂O₄)₃]³⁻, is light-sensitive; upon absorption of a photon, an intramolecular electron transfer occurs from an oxalate ligand to the iron(III) center. wikipedia.orgwikipedia.org This results in the reduction of iron(III) to iron(II) and the oxidation of the oxalate to carbon dioxide. wikipedia.orgwikipedia.orgmikeware.co.uk This photoreduction is the basis for chemical actinometry, a method for measuring light intensity. wikipedia.org The mechanism of this photolysis has been studied using ultrafast spectroscopy, revealing that the initial electron transfer is extremely rapid, occurring on a subpicosecond timescale. escholarship.org This is followed by the dissociation of the oxidized oxalate ligand. escholarship.org

The redox cycle of iron can also be influenced by heterogeneous systems. For example, in the presence of Fe₃O₄ nanoparticles, oxalate can promote the leaching of iron ions and accelerate the homogeneous UV-Fenton reaction, which involves the generation of highly reactive hydroxyl radicals. nih.gov

Recent studies have also identified the formation of an unusual iron(I) oxidation state in aqueous solutions containing iron(III) nitrate (B79036) and oxalic acid. nih.gov It is hypothesized that the reduction from iron(III) proceeds through the release of carbon dioxide, leading to the formation of anionic iron(I)-oxalate complexes. nih.gov

Investigation of Unusual Oxidation States of Ironresearchgate.net

While the +2 and +3 oxidation states of iron are the most common and well-studied in coordination chemistry, research into iron-oxalate systems has revealed the existence of unusual oxidation states, providing new insights into the redox properties of iron. The investigation of these less common oxidation states, particularly Fe(I), has been a subject of recent scientific inquiry.

The formation of iron in the +1 oxidation state has been identified in aqueous solutions containing iron(III) nitrate and oxalic acid. nih.govbohrium.comscielo.br This discovery was made through the use of advanced analytical techniques such as infrared free liquid matrix-assisted laser desorption/ionization (IR-FL-MALDI) and ionspray mass spectrometry. nih.govbohrium.comscielo.br These studies have shown that in the presence of the oxalate dianion, which acts as a reducing agent, iron(III) can be reduced not only to the more common iron(II) state but further to the unusual iron(I) state. nih.gov

The reduction pathway is hypothesized to proceed through the release of carbon dioxide. nih.gov This process leads to the formation of a series of anionic iron-oxalate complexes with iron in different oxidation states. nih.gov The identification of these complexes has been achieved through mass spectrometry, which separates ions based on their mass-to-charge ratio.

Key Research Findings:

Recent studies have successfully identified and structurally characterized a two-coordinate iron(I)-oxalate complex, [FeI(C2O4)]−, which has been found to be stable in aqueous solution for hours. The presence of this Fe(I) complex was confirmed through both positive and negative ion mode mass spectrometry. nih.govbohrium.comscielo.br In positive-ion mode, a dominant signal corresponding to [FeI(H2O)2]+ was detected upon the addition of oxalic acid to an iron(III) nitrate solution. nih.gov In negative-ion mode, distinct signals for iron-oxalate complexes with iron in the +1, +2, and +3 oxidation states were observed.

To confirm the structure of these gas-phase anionic complexes, infrared photodissociation (IRPD) spectroscopy has been employed. nih.govbohrium.comscielo.br The vibrational spectra obtained from IRPD were compared with theoretical calculations to assign the structures of [FeIII(C2O4)2]−, [FeII(C2O4)CO2]−, and [FeI(C2O4)]−. bohrium.comnih.gov

The following tables summarize the key mass spectrometry and infrared spectroscopy data from these investigations.

Mass Spectrometry Data for Iron-Oxalate Complexes

Iron Oxidation StateComplex IonMass-to-Charge Ratio (m/z)Reference
+3[FeIII(C2O4)2]−232
+2[FeII(C2O4)CO2]−188
+1[FeI(C2O4)]−144

Vibrational Spectroscopy Data for Anionic Iron-Oxalate Complexes

Complex IonSpectral Range (cm-1)Spectroscopic MethodReference
[FeIII(C2O4)2]−700 - 2000Infrared Photodissociation (IRPD) nih.govscielo.br
[FeII(C2O4)CO2]−700 - 2000Infrared Photodissociation (IRPD) nih.govscielo.br
[FeI(C2O4)]−700 - 2000Infrared Photodissociation (IRPD) nih.govscielo.br

The existence of the Fe(I)-oxalate complex is significant as it demonstrates that unusual oxidation states of iron can be stabilized in solution by common organic ligands. This finding opens up new possibilities for the role of iron-oxalate complexes in various chemical and biological processes, including catalysis and atmospheric chemistry, where both iron and oxalates are present. nih.govscielo.br

While the focus of recent research has been on the novel Fe(I) state, it is important to note that techniques like Mössbauer spectroscopy have been extensively used to characterize the more common Fe(II) and Fe(III) oxalates, providing a baseline for identifying and understanding these more unusual oxidation states.

Solid State Chemistry and Materials Science Applications

Thermal Decomposition Pathways and Products

The thermal decomposition of ammonium (B1175870) iron(III) oxalate (B1200264) is a critical process for the synthesis of iron-based materials. Studies employing thermogravimetry (TG) and differential thermal analysis (DTA) have elucidated the pathways of its decomposition. The trihydrate form of ammonium iron(III) oxalate, (NH₄)₃[Fe(C₂O₄)₃]·3H₂O, undergoes a complete decomposition at approximately 275°C, yielding iron(III) oxide (Fe₂O₃) as the final solid product. sigmaaldrich.com

The decomposition process occurs in distinct stages. Initially, the three water molecules of hydration are evolved, typically indicated by an endothermic peak in DTA analysis around 110°C. rsc.org This is followed by the more complex decomposition of the anhydrous salt. In an air atmosphere, this subsequent breakdown is an exothermic process involving overlapping peaks, which corresponds to the breakdown of the oxalate and ammonium ions. rsc.org In an inert atmosphere, such as nitrogen, the process involves the release of ammonia (B1221849) (NH₃), carbon dioxide (CO₂), and carbon monoxide (CO). scielo.br The stoichiometry of the reaction and the intermediate products can be influenced by the heating rate and the composition of the atmosphere. rsc.org

Compound Decomposition Temperature Primary Solid Product Atmosphere
(NH₄)₃[Fe(C₂O₄)₃]·3H₂OCompletes at ~275°CFe₂O₃Air
(NH₄)₃[Fe(C₂O₄)₃]·3H₂ODehydration at ~110°CAnhydrous saltAir
(NH₄)₃[Fe(C₂O₄)₃]·3H₂OFinal residue at 900°CFe₂O₃Air

This table summarizes key thermal decomposition data for ammonium iron(III) oxalate based on available research.

Ammonium iron oxalate is widely recognized as an effective precursor for the synthesis of iron oxide materials, particularly nanoparticles. wikipedia.org The thermal decomposition of oxalate compounds is a well-established method for producing metal oxides in nanoparticle form due to the controlled release of gaseous byproducts, which can lead to high-purity, crystalline materials at relatively low temperatures. researchgate.net

The process allows for the production of various phases of iron oxide, including magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), depending on the decomposition conditions such as temperature and atmosphere. sigmaaldrich.comresearchgate.net For instance, the decomposition of ferrous oxalate, a related compound, can be tailored to produce specific polymorphs and morphologies of magnetite nanoparticles. researchgate.net The morphology of the initial oxalate crystals can even be preserved during thermal decomposition, enabling the synthesis of materials with specific shapes, such as high-aspect-ratio fibrous metal oxides. researchgate.netnih.gov These synthesized iron oxide nanoparticles have a wide range of potential applications, including in catalysis, gas sensing, and as magnetic materials for data storage and biomedical uses. researchgate.netnih.gov

Magnetic Properties of Ammonium Iron Oxalate Coordination Polymers

Coordination polymers incorporating ammonium or substituted ammonium cations with iron and oxalate ligands exhibit a rich variety of magnetic phenomena. The structure of these materials, which can range from one-dimensional (1D) chains to three-dimensional (3D) networks, is heavily influenced by the nature of the cation, which in turn dictates the magnetic behavior. nih.govnih.gov

The magnetic interactions in ammonium iron oxalate-based coordination polymers are typically mediated by the oxalate bridge between iron centers. In many cases, these interactions are antiferromagnetic, meaning the magnetic moments of adjacent iron ions align in an antiparallel fashion. acs.orgrsc.org This is observed in one-dimensional chain compounds of the formula {X₂[Fe₂(ox)₂Cl₄]·pH₂O}n, where X is a bulky alkylammonium cation. nih.gov

However, in three-dimensional networks, a phenomenon known as weak ferromagnetism can arise. nih.gov This occurs when the antiferromagnetic alignment of spins is not perfectly antiparallel, resulting in a net magnetic moment. This behavior is also described as spin canting. nih.govnih.gov In some mixed-metal systems, such as A[M(II)Fe(III)(C₂O₄)₃], where M(II) can be Fe or Mn, ferrimagnetic ordering is observed. acs.org Ferrimagnetism results from the antiparallel alignment of unequal magnetic moments, leading to a spontaneous magnetization. libretexts.org The critical temperature (Tc), below which this magnetic ordering occurs, is sensitive to the specific composition and structure of the material. nih.govacs.org

Spin canting is a crucial phenomenon observed in many ammonium iron oxalate-based magnetic materials. It refers to the slight tilting of antiferromagnetically coupled spins, which breaks the perfect antiparallel alignment and results in a weak net ferromagnetic moment. nih.gov This effect is often attributed to the Dzyaloshinskii-Moriya interaction (DMI), an anisotropic exchange interaction that can arise in crystal structures lacking inversion symmetry between magnetic ions. rsc.orgnih.gov

In several 3D iron(III) networks containing substituted ammonium cations, spin canting leads to long-range magnetic ordering at critical temperatures ranging from 26 K to 70 K. nih.govnih.govacs.org The degree of spin canting and the resulting magnetization can be influenced by external factors like pressure, as demonstrated in analogous ammonium metal formate (B1220265) systems. rsc.org The study of spin canting is not only fundamental to understanding the magnetic properties of these coordination polymers but is also relevant for the development of advanced magnetic materials, such as core/shell nanoparticles where spin canting can be engineered throughout the particle. nih.govosti.gov

The size and shape of the non-coordinating cation, such as the ammonium ion or its alkyl-substituted derivatives, play a significant role in determining the structure and, consequently, the magnetic properties of iron oxalate coordination polymers. nih.gov The cation acts as a template, influencing the dimensionality of the resulting network (e.g., 1D, 2D, or 3D) and the packing of the polymer chains or layers. nih.govacs.org

Research has shown that even without significant changes to the primary coordination sphere of the iron ions, variations in the cation can alter the magnetic ordering temperature (Tc). nih.govacs.org For instance, in a series of 3D oxo- and oxalato-bridged iron(III) networks, the Tc values for weak ferromagnetic ordering due to spin canting varied from 26 K to 70 K depending on the specific substituted ammonium or alkali cation used. nih.gov This effect is often linked to the control the cation exerts over interchain or interlayer distances and the subtle geometric distortions it imposes on the magnetic lattice, which can affect the strength of the magnetic exchange interactions. acs.orgacs.org

Cation (X) in {X[Fe₂(OH)(ox)₂Cl₂]·2H₂O}n Critical Temperature (Tc) Magnetic Behavior
EtNH₃⁺70 KWeak Ferromagnetism (Spin Canting)
PrNH₃⁺70 KWeak Ferromagnetism (Spin Canting)
Cation (X) in {X₂[Fe₂O(ox)₂Cl₂]·pH₂O}n Critical Temperature (Tc) Magnetic Behavior
Na⁺26 KWeak Ferromagnetism (Spin Canting)
MeNH₃⁺--
Me₂NH₂⁺--
EtNH₃⁺--

This table illustrates the influence of different cations on the critical temperature (Tc) of magnetic ordering in various iron(III) oxalate networks, as reported in scientific literature. nih.gov

Mixed-valence compounds, which contain an element in more than one oxidation state, are of great interest due to their unique electronic and magnetic properties, including electrical conductivity. wikipedia.org In the context of iron oxalates, networks containing both Fe(II) and Fe(III) centers can be synthesized. These systems, such as A[Fe(II)Fe(III)(C₂O₄)₃], exhibit ferrimagnetic behavior due to the interaction between the different spin states of the Fe(II) and Fe(III) ions. acs.org

The presence of mixed-valence states can facilitate electron hopping between metal centers, leading to electrical conductivity. According to the Robin-Day classification, these materials can be categorized based on the degree of electronic delocalization. wikipedia.org While some systems exhibit localized valences (Class I), others show thermally activated electron transfer (Class II) or complete delocalization (Class III). wikipedia.org Class II materials are characterized by an intervalence charge transfer (IVCT) band in their electronic spectra and often behave as semiconductors. researchgate.net The conductivity in these networks can be significant and is highly dependent on the structure and the electronic coupling between the iron centers. Research into analogous metal-organic frameworks (MOFs) has shown that inducing mixed-valency is a powerful strategy for achieving high and tunable electrical conductivity. mit.edunih.gov

Electrochemical Studies of Iron Oxalate Compounds

Recent research has highlighted the potential of iron oxalate compounds in the field of energy storage, particularly as electrode materials for rechargeable batteries. The interest in these materials stems from their structural diversity and the electrochemical activity of the iron centers.

Iron(II) oxalate, in both its anhydrous and hydrated forms, has been investigated as a promising anode material for lithium-ion batteries (LIBs) and sodium-ion batteries (NIBs). nih.govacs.orgmdpi.com The electrochemical performance is significantly influenced by the presence of structural water. acs.orgrsc.org

First-principles modeling and experimental studies have shown that anhydrous ferrous oxalate (AFO) is a more promising anode material than its hydrated counterparts, such as ferrous oxalate dihydrate (FOD). acs.orgrsc.org The dehydration of FOD to AFO results in a material with higher electrochemical stability and a greater theoretical lithium storage capacity. acs.orgrsc.org Specifically, AFO exhibits an adsorption capacity about 20% higher than the fully hydrated form. The presence of water in the structure can impede the electrochemical activity by inhibiting the interaction between lithium ions and the iron oxalate chains. nih.govrsc.org

For NIBs, anhydrous ferrous oxalate also shows potential, with calculations indicating a low reaction potential. nih.gov Modeling has predicted an open-circuit voltage of 1.22 V for an AFO anode in a NIB, which is significantly lower than that of mixed oxalate systems. nih.gov The conversion mechanism in both LIBs and NIBs involves the reduction of Fe²⁺ upon the insertion of lithium or sodium ions. nih.gov

The diffusion of lithium ions within the AFO structure is a key factor for battery performance. Li⁺ ions can diffuse through channels between the AFO chains with low resistance. acs.org The calculated diffusion coefficient for Li⁺ in α@β-FeC₂O₄ has been reported as 3.11 × 10⁻¹⁰ cm² s⁻¹. acs.org However, rapid cycling can lead to the formation of irreversible structural defects. acs.org

Electrochemical Properties of Iron(II) Oxalate Anodes
CompoundBattery TypeCalculated Voltage (V)Theoretical Capacity (mAh g⁻¹)Key Findings
Anhydrous Ferrous Oxalate (AFO)Li-ion0.68 acs.orgrsc.org64.00 acs.orgHigher capacity and lower voltage than hydrated forms. acs.orgrsc.org
Partially Hydrated Ferrous Oxalate (PHFO)Li-ion1.43 acs.orgrsc.org54.60 acs.orgIntermediate performance between AFO and FOD. acs.orgrsc.org
Ferrous Oxalate Dihydrate (FOD)Li-ion2.29 acs.orgrsc.org50.87 acs.orgStructural water inhibits electrochemical activity. nih.govrsc.org
Anhydrous Ferrous Oxalate (AFO)Na-ion1.22 nih.govNot specifiedPromising low potential for NIB applications. nih.gov

Conductivity Investigations in Iron Oxalate Coordination Polymers

Iron oxalate coordination polymers, particularly those incorporating ammonium or related cations, have been identified as materials with significant proton conductivity. This property is crucial for applications such as electrolytes in fuel cells and humidity sensors. nih.govacs.orgnih.gov The conductivity is highly dependent on the material's structure, the presence of proton carriers like ammonium ions, and the ambient humidity. rsc.orgnih.gov

Ferrous oxalate dihydrate (FeC₂O₄·2H₂O), a simple one-dimensional coordination polymer, exhibits remarkably high proton conductivity, measured at 1.3 mS cm⁻¹ at ambient temperature and 98% relative humidity (RH). acs.orgacs.org This high conductivity is attributed to the one-dimensional array of water molecules coordinated to the iron ions, which creates an effective pathway for proton transport. acs.orgacs.org The activation energy for this process is a relatively low 0.37 eV. acs.org

More complex iron(III) oxalate coordination polymers containing various ammonium components have also been synthesized and studied. A discrete mononuclear compound, (NH₄)₂[Fe(H₂O)Cl₃(C₂O₄)]·H₂O, shows a very high proton conductivity of 2.17 × 10⁻³ S cm⁻¹ at 25°C and 74% RH. rsc.org The presence of both ammonium ions and water molecules within the crystal lattice creates an extensive hydrogen-bond network that facilitates proton conduction. rsc.org

In one-dimensional oxalate-bridged iron(III) polymers with alkylammonium cations, the conductivity is also significant and highly sensitive to humidity. nih.gov For example, the compound {[NH(CH₃)(C₂H₅)₂][FeCl₂(C₂O₄)]}n exhibits a proton conductivity of 2.70 × 10⁻⁴ S cm⁻¹ at 298 K and 93% RH. nih.gov With increasing relative humidity from 61% to 93%, its conductivity increases by more than five orders of magnitude, highlighting its potential for humidity-sensing applications. nih.gov The role of the ammonium cations in forming efficient hydrogen-bond networks is critical for achieving high proton conductivity. nih.gov

Proton Conductivity of Iron Oxalate Coordination Polymers
CompoundStructure TypeConductivity (S cm⁻¹)Conditions
Ferrous Oxalate Dihydrate (FeC₂O₄·2H₂O)1D Polymer1.3 × 10⁻³ nih.govacs.orgAmbient Temp, 98% RH
(NH₄)₂[Fe(H₂O)Cl₃(C₂O₄)]·H₂OMononuclear Complex2.17 × 10⁻³ rsc.org25°C, 74% RH
{[NH(CH₃)(C₂H₅)₂][FeCl₂(C₂O₄)]}n1D Polymer2.70 × 10⁻⁴ nih.gov298 K, 93% RH
{[NH(CH₃)₂(C₂H₅)][FeCl₂(C₂O₄)]·H₂O}n1D PolymerNot specified directly, but noted as high. rsc.orgHigh RH
{[NH(CH₃)₂(C₂H₅)]₈[Mn₄Cl₄Cr₄(C₂O₄)₁₂]}n2D Polymer1.60 × 10⁻³ 90% RH

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling provide powerful tools for understanding the intricate properties and reactive processes of ammonium (B1175870) iron oxalate (B1200264) at an atomic and electronic level. These methods offer insights that complement experimental findings, elucidating reaction mechanisms, and predicting molecular behavior.

Environmental Geochemistry and Abiotic Processes

Dissolution Mechanisms of Iron (Hydr)oxides by Oxalate (B1200264)

The initial and critical step in the dissolution of iron (hydr)oxides is the adsorption of oxalate anions onto the mineral-water interface. rsc.orgjst.go.jp Oxalate, a bidentate ligand, forms strong surface complexes with Fe(III) ions on the mineral surface. scispace.com This complexation weakens the Fe-O bonds within the mineral lattice. rsc.orgaip.org

Studies using techniques like in-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Density Functional Theory (DFT) simulations have provided molecular-level insights into this process. Research on hematite (B75146) nanoplates revealed that the protonated form of oxalate (HC₂O₄⁻) adsorbs onto the surface, forming a deprotonated bidentate mononuclear complex. rsc.org This adsorption is accompanied by a proton-coupled electron transfer (PCET) mechanism, where a proton is transferred from the oxalate to the mineral's surface hydroxyl groups, increasing surface acidity and injecting electrons into the bonded iron atom. rsc.org This process effectively polarizes the Fe-O bond, preparing it for cleavage and subsequent dissolution. psu.edu

The efficiency of adsorption and complexation is influenced by pH. The optimal pH for the dissolution of iron oxides by oxalic acid is typically in the range of 2.5–3.0. jst.go.jpresearchgate.net In highly acidic conditions (pH < 1), the dominant dissolved species can be [Fe³⁺HC₂O₄]²⁺, while at higher pH values (pH > 3), complexes like [Fe³⁺(C₂O₄)₃]³⁻ become more stable. researchgate.net

MineralKey Findings on Oxalate AdsorptionReferences
Hematite (α-Fe₂O₃) Adsorption of protonated oxalate (HC₂O₄⁻) occurs via a bidentate mononuclear configuration. A proton-coupled electron transfer (PCET) mechanism weakens surface Fe-O bonds. rsc.org
Goethite (α-FeOOH) Oxalate adsorbs extensively, forming surface Fe³⁺-oxalate complexes. This complexation, aided by protonation of adjacent surface groups, promotes the detachment of the iron-oxalate complex. psu.eduacs.org
Ferrihydrite Oxalic acid plays a key role in promoting the dissolution of ferrihydrite, with the initial step being surface adsorption. nih.gov

Following adsorption, the dissolution of iron minerals by oxalate can proceed through two primary pathways: non-reductive and reductive dissolution. jst.go.jpaip.org The dominant pathway is determined by factors such as pH, temperature, oxalate concentration, and the specific type of iron mineral. jst.go.jpaip.org

Non-reductive dissolution is a process where the iron is released from the mineral surface without a change in its oxidation state (Fe³⁺). This pathway is essentially a ligand- and proton-promoted detachment. aip.org The binding of oxalate and protons to the surface Fe(III) ions weakens the structural bonds, leading to the desorption of an Fe(III)-oxalate complex into the solution. jst.go.jpscispace.com This mechanism is more likely to occur at low pH and higher temperatures. jst.go.jp In studies with highly loaded iron oxide in oxalic acid, non-reductive dissolution was the main pathway, producing [Fe³⁺HC₂O₄]²⁺ as the dominant species. jst.go.jpresearchgate.net

Reductive dissolution involves the transfer of an electron from the adsorbed oxalate ligand to the structural Fe(III) ion, reducing it to Fe(II). aip.org Since Fe(II) is significantly more soluble than Fe(III) at typical environmental pH values, this process greatly accelerates dissolution. The oxalate anion is oxidized in the process. aip.org This pathway is often characterized by an induction period, where initial Fe(II) is generated, followed by an autocatalytic period. jst.go.jp The Fe(II) produced can then catalyze further dissolution by transferring electrons to surface Fe(III) ions. scispace.comaip.org Reductive dissolution is generally favored at lower temperatures and higher pH compared to the non-reductive pathway. aip.org Spinel-type oxides like magnetite (Fe₃O₄), which contains both Fe(II) and Fe(III), tend to dissolve more readily via reductive pathways. aip.orgresearchgate.net

Dissolution PathwayDescriptionFavorable ConditionsKey Iron SpeciesReferences
Non-Reductive Detachment of Fe(III) from the mineral surface via protonation and complexation, with no change in iron's oxidation state.Low pH, High Temperature[Fe³⁺(C₂O₄)n]³⁻²ⁿ, [Fe³⁺HC₂O₄]²⁺ jst.go.jpscispace.comaip.orgresearchgate.net
Reductive Electron transfer from adsorbed oxalate to surface Fe(III), reducing it to the more soluble Fe(II). Can be autocatalytic.Higher pH, Lower Temperature, Presence of Fe(II)Fe²⁺(aq), Fe(II)-oxalate complexes rsc.orgjst.go.jpscispace.comaip.org

Iron-Oxalate Photochemistry in Natural Aqueous Environments

Iron-oxalate complexes are highly photoactive, meaning they absorb light and undergo chemical reactions. This photochemistry is a critical process in various natural aqueous environments, from microscopic water droplets in the atmosphere to large-scale oceanic systems. acs.orgresearchgate.net The photolysis of Fe(III)-oxalate complexes typically involves an intramolecular electron transfer, where light energy causes the oxalate ligand to reduce the Fe(III) center to Fe(II), while the oxalate itself is oxidized, often decomposing to CO₂ and a CO₂•⁻ radical anion. acs.org

In the atmosphere, iron-oxalate complexes are ubiquitous components of aerosols and cloudwater. researchgate.netacs.org Their photochemistry significantly impacts atmospheric composition and processes. The photoreduction of the Fe(III)-oxalate complex is considered a primary degradation pathway for oxalate in the atmosphere and can be a significant source of hydroxyl radicals (•OH), a major atmospheric oxidant. nih.govmdpi.com

The presence of oxalate on the surface of iron-containing mineral dust aerosols can enhance the uptake and oxidation of atmospheric pollutants like sulfur dioxide (SO₂), contributing to the formation of secondary sulfate (B86663) aerosols. nih.gov Furthermore, the formation of iron-oxalate complexes can alter the hygroscopicity of aerosol particles, affecting their ability to act as cloud condensation nuclei (CCN) and thus influencing cloud formation and climate. nih.govcopernicus.org While thermodynamic models predict the formation of iron-oxalate complexes in aerosols, direct experimental proof in ambient particles remains challenging to obtain. acs.org

The photochemical cycling of iron-oxalate complexes is a key driver of the biogeochemical cycles of both iron and organic carbon. The dissolution of iron minerals, promoted by oxalate and often enhanced by light, is a crucial pathway for converting particulate iron into dissolved, bioavailable forms. rsc.orgu-pec.fr In vast regions of the ocean, iron is a limiting nutrient for phytoplankton growth, so processes that increase its solubility can have profound impacts on marine productivity and the global carbon cycle. us-ocb.org

Simultaneously, the photolysis of iron-oxalate complexes affects the fate of organic carbon. nih.gov The breakdown of the oxalate ligand during photoreduction contributes to the transformation of organic matter. acs.org This process links the geochemical cycles of iron and carbon, where the availability of one element is intricately tied to the transformation of the other, a process that microbial communities also heavily influence. nih.govyoutube.com For instance, the production of Fe(II) through photolysis can fuel the growth of iron-oxidizing microbes, further perpetuating the cycle. youtube.com

In complex natural systems, iron-oxalate does not exist in isolation. Its chemistry is influenced by interactions with a multitude of other organic ligands and environmental pollutants.

Competition with Other Ligands: Other organic acids and ligands present in soils and natural waters can compete with oxalate for binding sites on mineral surfaces and with dissolved iron. nih.govacs.org For example, in the presence of oxalate, the adsorption of nickel onto goethite and hematite is suppressed. This is primarily due to the formation of strong nickel-oxalate complexes in the solution, which keeps the nickel mobile and bioavailable rather than sequestered on the mineral surface. nih.govacs.org Among various organic ligands found in the atmosphere, oxalate is considered one of the most effective at promoting the dissolution of iron from dust. copernicus.org

Degradation of Pollutants: The photochemical Fe(III)-oxalate system can be highly efficient in degrading persistent organic pollutants. researchgate.net The generation of reactive oxygen species, such as hydroxyl radicals, during the photolysis of Fe(III)-oxalate can be more rapid and catalytic than in traditional Fenton reactions (Fe/H₂O₂). nih.govresearchgate.net This has been shown to effectively degrade pollutants like 4-chlorophenol (B41353) and bisphenol A. researchgate.net The presence of iron-oxalate complexes can also enhance pollutant degradation in dark, aerobic conditions through the generation of reactive species from the oxidation of Fe(II)-oxalate complexes. researchgate.net

Analytical Methodologies and Specialized Applications

Use as Precipitating Agents in Quantitative Analysis

Ammonium (B1175870) iron oxalate (B1200264) serves as a crucial reagent in gravimetric analysis, a method of quantitative analysis where the amount of a substance is determined by weighing the precipitate.

Separation and Determination of Metal Ions (e.g., Calcium, Rare Earth Metals)

The oxalate anions (C₂O₄²⁻) derived from ammonium iron oxalate readily react with certain metal ions to form insoluble precipitates. This property is particularly useful for the separation and subsequent quantification of metal ions like calcium and rare earth elements (REEs).

In the case of calcium, the addition of an oxalate source to a solution containing Ca²⁺ ions leads to the formation of calcium oxalate (CaC₂O₄), a sparingly soluble salt that precipitates out of the solution. By carefully controlling the pH and other experimental conditions, this precipitation can be made highly selective.

A significant application lies in the separation of REEs from other elements. The precipitation of rare earth oxalates is a highly efficient method for their recovery and purification from leaching solutions, which often contain high concentrations of other metals like iron. mdpi.com The process involves the selective precipitation of REE oxalates, leaving other metal ions in the solution. mdpi.com Studies have shown that this method can be optimized to achieve a high recovery rate of REEs. mdpi.com For instance, after leaching of NdFeB magnets, the use of a stoichiometric amount of oxalic acid can precipitate about 93% of the rare earths present. mdpi.com The efficiency of this separation is pH-dependent, allowing for the fine-tuning of the process to separate REEs from impurities like calcium. researchgate.net

Furthermore, thermal decomposition studies of mixtures containing rare earth oxalates and calcium oxalate have revealed that at specific temperatures, distinct phases of rare earth oxides and calcium carbonate are formed, which can be subsequently separated using acid solutions. researchgate.net

Complexing and Masking Agents in Analytical Chemistry

In analytical chemistry, ammonium iron oxalate functions as both a complexing and masking agent. samaterials.com Its ability to form stable complexes with various metal ions is the basis for these applications.

As a complexing agent , the oxalate ions can bind to metal ions, altering their chemical properties. This is fundamental in techniques like complexometric titration, where a metal-ion analyte is titrated with a solution of a complexing agent.

As a masking agent , ammonium iron oxalate is used to prevent certain ions from interfering with the analysis of other ions. vjs.ac.vnvjs.ac.vn For example, in the complexometric determination of manganese(II), ammonium oxalate can be used to form a stable complex with manganese, effectively "masking" it and allowing for the determination of other metals in the solution. vjs.ac.vnvjs.ac.vn The Mn(II)-oxalate complex is more stable than the Mn(II)-EDTA complex, which allows for the selective release and subsequent titration of EDTA. vjs.ac.vn This technique avoids the need for more time-consuming methods like solvent extraction. vjs.ac.vn

The selection of a suitable masking agent is critical in spectrophotometric analysis to eliminate interferences. nih.gov While various agents like Tiron, ascorbic acid, and thioglycolic acid are also used, oxalic acid is a recognized option for masking iron in the analysis of other elements like aluminum. nih.gov

Spectrophotometric Determination Methods

Ammonium iron oxalate and related oxalate compounds are utilized in certain spectrophotometric methods for the determination of iron. samaterials.comnih.gov Spectrophotometry is an analytical technique that measures the amount of light absorbed by a chemical substance.

The principle often involves the formation of a stable, colored complex. For example, Fe(II) can be complexed with reagents like 2,2'-bipyridyl or o-phenanthroline to produce intensely colored solutions suitable for spectrophotometric analysis. asdlib.orgcarleton.ca In these methods, a reducing agent is often necessary to ensure all iron is in the Fe(II) state. asdlib.org The stability of the complex and adherence to Beer's Law are crucial for accurate quantitative analysis. asdlib.org

Applications in Industrial Chemical Processes

The chemical properties of ammonium iron oxalate lend themselves to several specialized industrial applications, particularly in the surface treatment of metals. nih.gov

Electroplating Additives

Ammonium iron oxalate can be used in electroplating, a process that deposits a metal coating onto a conductive surface. It may be employed in baths for depositing iron-based coatings for corrosion resistance or decorative purposes. samaterials.comresearchgate.net The use of oxalate-containing electrolytes, such as ammonium oxalate electrolytes, can offer advantages like good stability and the formation of finely crystalline coatings. researchgate.net Research has shown the possibility of producing good quality electrolytic alloys like zinc-nickel and zinc-cobalt from ammonium oxalate electrolytes. researchgate.net

Surface Treatment and Coloring of Aluminum and Alloys

A significant industrial use of ammonium iron oxalate is in the coloring of anodized aluminum and its alloys. ampere.comgoogle.comspectrumchemical.com The process generally involves anodizing the aluminum to create a porous oxide layer, which is then immersed in a hot solution of ferric ammonium oxalate. google.com This treatment imparts a range of colors, from light champagne to deep gold. ampere.comspectrumchemical.com The depth of the color can be controlled by the concentration of the ferric ammonium oxalate solution and the temperature of the bath. google.com Subsequent baking of the dyed aluminum can produce a permanent reddish-brown, wood-like finish. google.com This method is valued for producing light-fast colors on aluminum surfaces. google.com

Role in Precious Metal Recovery and Recycling

Ammonium iron(III) oxalate, also known as ferric ammonium oxalate, has been investigated for specialized roles in the hydrometallurgical recovery and recycling of precious metals, particularly gold. Its application is primarily centered on its function as an oxidant in specific leaching systems and its potential as a reducing agent in the synthesis of precious metal nanoparticles.

A significant area of research has been the use of ferric oxalate as an oxidant in thiosulfate (B1220275) leaching of gold. researchgate.net This presents an alternative to the more conventional cupric ammine system. The ferric oxalate system offers a notable advantage in that thiosulfate consumption is considerably lower. researchgate.net Research has shown that the rate of gold dissolution in this system is influenced by the ratio of oxalate to ferric ions, the concentration of thiosulfate and ferric ions, and the pH of the solution. researchgate.net The presence of thiourea (B124793) can also act as a catalyst in this process, enhancing the speed of gold dissolution. researchgate.net At lower ratios of oxalate to ferric ions, the initial rate of gold dissolution is high but tends to decrease over time due to the homogeneous reduction of the ferric complex. researchgate.net Conversely, at an oxalate to ferric mole ratio of three, the more stable Fe(C₂O₄)₃³⁻ complex is formed, which helps in maintaining a steady rate of gold dissolution. researchgate.net

ParameterObservationSource
Oxidant System Ferric Oxalate in Thiosulfate Solution researchgate.net
Advantage Negligible thiosulfate consumption compared to cupric ammine system. researchgate.net
Catalyst Thiourea can enhance gold dissolution rates. researchgate.net
Oxalate/Ferric Ratio Influences the stability of the oxidant and the gold dissolution kinetics. researchgate.net
Gold Dissolution Rates Can be higher than the copper-ammonia system under similar conditions. researchgate.net

Another potential application of ammonium iron(III) oxalate in precious metal recovery lies in the synthesis of gold nanoparticles (AuNPs). The formation of AuNPs involves the reduction of gold ions to elemental gold. researchgate.netnih.govyoutube.com Ferric oxalate complexes are known to be photoreactive and can be reduced to ferrous ions (Fe²⁺) upon exposure to light. researchgate.net These ferrous ions can, in turn, act as a reducing agent to precipitate metallic gold from a solution. While specific studies detailing the use of ammonium iron(III) oxalate as the primary reducing agent for AuNP synthesis are not widespread, the underlying chemical principles suggest its potential in this specialized area of precious metal recovery. The synthesis of precious metal nanoparticles is a critical aspect of producing materials for various advanced applications, including catalysis and medicine. nih.govmdpi.com

The role of ammonium salts and oxalates in broader hydrometallurgical processes for precious metal recovery provides context for the potential utility of ammonium iron(III) oxalate. For instance, ammonium chloride is used in the selective precipitation of palladium from leaching solutions. jmmab.comresearchgate.net Similarly, oxalic acid has been demonstrated to effectively precipitate high-purity gold from aqua regia solutions. 911metallurgist.com These examples highlight the utility of the constituent ions of ammonium iron(III) oxalate in separating and purifying precious metals from complex solutions, including those derived from electronic waste. ua.ptua.ptsemanticscholar.org

Q & A

Q. What is the role of ammonium iron(II) sulfate (Mohr’s salt) in redox titrations?

  • Methodology : Mohr’s salt, (NH₄)₂Fe(SO₄)₂·6H₂O, serves as a primary standard due to its stability against oxidation.

Prepare a standard solution (e.g., M/20 by dissolving 4.9 g in 250 mL water with 1–2 mL H₂SO₄ to prevent hydrolysis).

Titrate with KMnO₄; Fe²+ oxidizes to Fe³+, with the endpoint indicated by pink coloration .

  • Key Considerations : Acidic conditions (H₂SO₄) prevent Fe²+ hydrolysis and enhance reaction kinetics .

Q. How is ammonium oxalate used in qualitative cation analysis?

  • Methodology : Ammonium oxalate ((NH₄)₂C₂O₄) precipitates Ca²+, Ba²+, and Sr²+ as insoluble oxalates.

Add ammonium oxalate TS (Test Solution) to the sample.

Centrifuge; the presence of a white precipitate confirms Group IV cations.

  • Key Considerations : Adjust pH to ~4.5–5.0 using NH₄OH to avoid interference from Fe³+ or Al³+ .

Advanced Research Questions

Q. How can discrepancies in reported molarities for oxalic acid standard solutions be resolved?

  • Analysis : Variations arise from hydration state (e.g., H₂C₂O₄ vs. H₂C₂O₄·2H₂O) or ambient humidity.

Calibrate using thermogravimetric analysis (TGA) to confirm hydration water content.

Cross-validate via titration against a certified KMnO₄ standard .

  • Mitigation : Store oxalic acid in a desiccator and report hydration status in publications .

Q. What factors influence the synthesis of iron(II) oxalate from ammonium iron sulfate?

  • Methodology :

Dissolve 10 g Fe(NH₄)₂(SO₄)₂·6H₂O in warm H₂SO₄-acidified water.

Add 50 mL 1 M H₂C₂O₄; heat to 60°C to form FeC₂O₄·2H₂O (yellow precipitate).

Filter and wash with ethanol to prevent oxidation .

  • Optimization : Excess H₂C₂O₄ ensures complete precipitation. Maintain pH <3 to avoid Fe(OH)₂ formation .

Q. How does ammonium oxalate function in extracting amorphous iron oxides from soils?

  • Methodology :

Prepare a 0.175 M (NH₄)₂C₂O₄ + 0.1 M H₂C₂O₄ reagent.

Shake soil samples with the reagent for 4 hours in the dark to dissolve amorphous Fe oxides.

Quantify Fe via ICP-OES or spectrophotometry .

  • Limitations : Crystalline Fe oxides (e.g., hematite) are resistant; use sequential extraction for comprehensive analysis .

Q. Why is hydrogen peroxide critical in synthesizing iron(III) oxalate complexes?

  • Mechanism : H₂O₂ oxidizes Fe²+ to Fe³+ in acidic media: Fe2++H2O2+2H+Fe3++2H2O\text{Fe}^{2+} + \text{H}_2\text{O}_2 + 2\text{H}^+ \rightarrow \text{Fe}^{3+} + 2\text{H}_2\text{O} Subsequent reaction with H₂C₂O₄ forms K₃[Fe(C₂O₄)₃]·3H₂O, a photosensitive complex .
  • Critical Step : Limit H₂O₂ to stoichiometric amounts to avoid over-oxidation or ligand degradation .

Data Contradictions and Resolution

Q. Why do conflicting protocols exist for oxalate-based buffer systems?

  • Context : Some studies use ammonium oxalate (pH 4–5), while others prefer lithium oxalate (pH 2–3).
  • Resolution :
    • Ammonium oxalate buffers at higher pH (4–5), ideal for Ca²+ precipitation.
    • Lithium oxalate’s lower pH (2–3) suits Fe³+ stabilization. Select based on target analytes .

Safety and Best Practices

  • Handling Oxalic Acid : Use PPE (gloves, goggles) due to toxicity. Neutralize spills with CaCO₃ .
  • Waste Disposal : Precipitate metal oxalates before disposal to minimize environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.